molecular formula C7H6ClNS B581052 4-ChlorothiobenzaMide--d4 CAS No. 1219802-58-0

4-ChlorothiobenzaMide--d4

Cat. No. B581052
CAS RN: 1219802-58-0
M. Wt: 175.666
InChI Key: OKPUICCJRDBRJT-RHQRLBAQSA-N
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Description

4-Chlorothiobenzamide-d4 is the deuterium labeled 4-Chlorothiobenzamide . Stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process .


Molecular Structure Analysis

The molecular formula of 4-Chlorothiobenzamide-d4 is C7H2D4ClNS . The molecular weight is 175.67 . The structure is also available as a 2D Mol file or as a computed 3D SD file .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Chlorothiobenzamide-d4 include a density of 1.3±0.1 g/cm3, boiling point of 275.6±42.0 °C at 760 mmHg, vapour pressure of 0.0±0.6 mmHg at 25°C, enthalpy of vaporization of 51.4±3.0 kJ/mol, flash point of 120.5±27.9 °C, index of refraction of 1.662, molar refractivity of 47.3±0.3 cm3, and molar volume of 128.0±3.0 cm3 .

Safety and Hazards

4-Chlorothiobenzamide-d4 is considered hazardous. It has acute oral toxicity, acute inhalation toxicity - dusts and mists, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system . It is harmful if swallowed or inhaled, may cause an allergic skin reaction, and may cause respiratory irritation .

properties

{ "Design of the Synthesis Pathway": "The synthesis of 4-ChlorothiobenzaMide-d4 can be achieved through a series of reactions involving the substitution of deuterium atoms in the starting material with chloro and thio groups. The synthesis pathway involves the use of appropriate reagents and conditions to ensure high yield and purity of the final product.", "Starting Materials": [ "4-nitrothiophenol-d4", "Thionyl chloride", "Potassium hydroxide", "4-Chloroaniline" ], "Reaction": [ "Step 1: 4-nitrothiophenol-d4 is reacted with thionyl chloride to form 4-chlorothiophenol-d4.", "Step 2: 4-chlorothiophenol-d4 is then reacted with potassium hydroxide to form 4-chlorothiophenol-d4 potassium salt.", "Step 3: 4-chlorothiophenol-d4 potassium salt is reacted with 4-chloroaniline in the presence of a suitable catalyst to form 4-chlorothiobenzamide-d4." ] }

CAS RN

1219802-58-0

Molecular Formula

C7H6ClNS

Molecular Weight

175.666

IUPAC Name

4-chloro-2,3,5,6-tetradeuteriobenzenecarbothioamide

InChI

InChI=1S/C7H6ClNS/c8-6-3-1-5(2-4-6)7(9)10/h1-4H,(H2,9,10)/i1D,2D,3D,4D

InChI Key

OKPUICCJRDBRJT-RHQRLBAQSA-N

SMILES

C1=CC(=CC=C1C(=S)N)Cl

synonyms

4-ChlorothiobenzaMide--d4

Origin of Product

United States

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